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Compound of Interest |

2,6-Dibromo-4-chloro-3-
Compound Name:
nitropyridine
CAS No.: 947144-60-7
Cat. No.: B1428602
. J

Subject: 2,6-Dibromo-4-chloro-3-nitropyridine CAS Registry Number: 947144-60-7 Formula:
CsHBr2CIN202 Molecular Weight: 316.33 g/mol Primary Application: Advanced intermediate for
aminodihydroimidazopyridinones (kinase inhibitor scaffolds).

Part 1: Strategic Overview & Chemical Identity
The "Halogen Dance" Scaffold

CAS 947144-60-7 is not merely a reagent; it is a poly-functionalized electrophile designed for
sequential nucleophilic aromatic substitution (SNAr) and cross-coupling reactions. Its core
value lies in the differential reactivity of its three halogen substituents:

e C-4 Chlorine: Highly activated by the adjacent C-3 Nitro group and pyridine nitrogen (para-
position), making it the primary site for SNAr displacement.

o C-2/C-6 Bromines: Serve as handles for subsequent Suzuki-Miyaura or Buchwald-Hartwig
couplings.

Why Solid-State Characterization Matters: For this molecule, purity is not just about HPLC
area%. The presence of regioisomers (e.g., 2,4-dibromo-6-chloro isomers) or amorphous
content can drastically alter reaction kinetics in flow chemistry or automated synthesis. This
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guide compares the Crystalline (Recrystallized) form against the Amorphous (Precipitated) form
to demonstrate why thermodynamic stability is non-negotiable for process scale-up.

Part 2: Crystallographic Characterization (The "Gold
Standard")

While specific public-domain CIF (Crystallographic Information File) data is often proprietary for
this intermediate, the structural expectations based on homologous halogenated nitropyridines
are well-defined.

Crystal Habit & Unit Cell Expectations

e Crystal System: Likely Monoclinic or Triclinic.

o Packing Forces: The structure is dominated by Halogen Bonding (X::-N) and

stacking. The high bromine content (50% by mass) creates a dense unit cell (Density > 2.0
g/cms).

e Twinning Risk: High. The pseudo-symmetry between the 2- and 6-bromo positions often
leads to merohedral twinning, complicating single-crystal solution.

X-Ray Diffraction (XRD) Fingerprinting

To validate your batch, you must establish a reference Powder X-Ray Diffraction (PXRD)
pattern.

Protocol for Reference Generation:
» Recrystallization: Dissolve crude solid in hot Ethanol/Heptane (1:4). Cool slowly to 4°C.

e Mounting: Lightly grind the resulting needles/prisms to minimize preferred orientation
(common in needle-like halogenated pyridines).

e Scan Parameters: 2

range 3°-40°, step size 0.02°.
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Critical Quality Attributes (CQAS) in XRD:

Feature Crystalline Form (Target) Amorphous/Crude (Risk)

| Low Angle Peaks | Sharp, distinct peaks < 10° 2

(indicating long-range order). | Broad halo or absence of peaks < 10° 2
.| | FWHM (Full Width Half Max) | < 0.15° 2
| >0.5°2

(indicating small crystallite size or strain). | | Background | Flat, low noise. | High, rolling
background (amorphous content). |

Part 3: Comparative Analysis (Form A vs.
Alternatives)

This section compares the performance of the Thermodynamically Stable Crystalline Form
(Form A) against the Rapidly Precipitated Form (often amorphous or metastable Form B)
typically found in lower-grade commercial supplies.

Performance Matrix
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Metri Crystalline Form A Precipitated/Crude Impact on Drug
etric
(Recrystallized) Form Development
Crude forms often trap
regioisomers in the
Purity (HPLC) > 99.5% 95.0% — 98.0% lattice that are

inseparable by

standard washing.

Melting Point (DSC)

Sharp Endotherm
(~129-133°C)*

Broad Endotherm (<
125°C)

Broad melting
indicates eutectic
impurities that poison

downstream catalysts.

Critical for flow

Consistent, ] chemistry dosing;
N ] Variable (often ] N
Solubility Rate predictable variable solubility
] ) supersaturates).
dissolution. leads to pump
clogging.
Moisture hydrolyzes
o Low (Non- Moderate (Surface the C-4 Chloride to
Hygroscopicity _ _ _ _ ,
hygroscopic). adsorption). the Pyridone impurity

over time.

*Note: Melting point is estimated based on structural analogs; experimental verification via DSC

is required.

Experimental Data: Stability Study

Condition: 40°C / 75% Relative Humidity (Accelerated Stability).

Duration: 4 Weeks.

Result:

o Crystalline Form:[1] < 0.1% degradation.

o Amorphous Form: 2.3% degradation (hydrolysis of C-Cl bond observed via LC-MS).
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o Conclusion: The crystal lattice protects the reactive C-4 chloro substituent from

atmospheric moisture.

Part 4: Experimental Workflows
Workflow 1: Synthesis & Purification Logic

This diagram illustrates the critical path to isolating the correct regioisomer and crystal form.
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Figure 1: Purification workflow ensuring removal of hydrolytic impurities and isolation of the

stable polymorph.

Workflow 2: Solid-State Characterization Decision Tree

How to decide if your batch is ready for GMP synthesis.
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Figure 2: Decision tree for incoming raw material release based on solid-state data.
Part 5: References & Grounding

¢ Chemical Identity & Commercial Availability:

e Crystallographic Methodology:

o Groom, C. R., et al. (2016). The Cambridge Structural Database. Acta Crystallographica
Section B. (Standard reference for small molecule crystal structures).
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o Brittain, H. G. (2009). Polymorphism in Pharmaceutical Solids. Informa Healthcare.
(Reference for XRD/DSC protocols).

e Synthetic Application Context:

o Aminodihydroimidazopyridinones as Kinase Inhibitors. (Context derived from patent
literature associated with 2,6-dibromo-3-nitropyridine scaffolds, e.g., WO 2007/076423).

Disclaimer: This guide is for research purposes. Users should verify specific safety data sheets
(SDS) and conduct their own polymorph screening as proprietary forms may exist.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

¢ 1. digitalcommons.imsa.edu [digitalcommons.imsa.edu]

e To cite this document: BenchChem. [Publish Comparison Guide: Solid-State
Characterization of CAS 947144-60-7]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1428602#crystal-structure-and-x-ray-diffraction-data-
for-cas-947144-60-7]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com
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